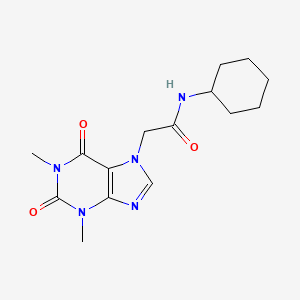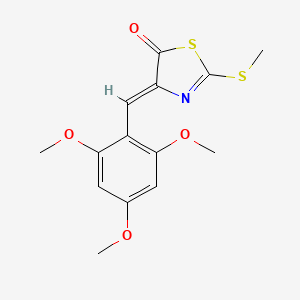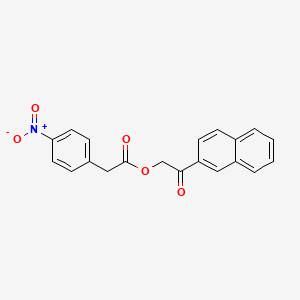![molecular formula C16H14N2O2S B5860553 N-[(2-hydroxy-3-quinolinyl)methyl]-N-methyl-2-thiophenecarboxamide](/img/structure/B5860553.png)
N-[(2-hydroxy-3-quinolinyl)methyl]-N-methyl-2-thiophenecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The chemical "N-[(2-hydroxy-3-quinolinyl)methyl]-N-methyl-2-thiophenecarboxamide" is a compound of interest due to its structural components, involving quinoline and thiophene moieties. While there isn't direct literature addressing this exact molecule, the research around similar compounds, especially involving quinoline and thiophene structures, has been explored for various chemical and pharmaceutical applications.
Synthesis Analysis
The synthesis of similar compounds typically involves multi-step chemical processes. For example, the synthesis of related quinoline derivatives has been achieved through methods such as palladium-catalysed cyclisation and modification of existing quinoline structures. Although specific procedures for this compound are not provided, methodologies from analogous compounds suggest complex synthesis routes involving activation and coupling of precursor molecules (Lindahl et al., 2006).
Molecular Structure Analysis
The molecular structure of compounds containing quinoline and thiophene units has been extensively studied. Crystallographic analysis provides insights into the arrangement of atoms, bond lengths, and angles, contributing to our understanding of the compound's three-dimensional conformation and reactivity. For instance, studies on similar quinoline derivatives reveal detailed structural information which can be used to infer properties of the compound (Dasari & Srikrishnan, 2002).
Chemical Reactions and Properties
Chemical reactions involving quinoline and thiophene derivatives are crucial for understanding the functional capabilities of these compounds. For example, quinoline compounds have been shown to undergo reactions such as nitration, sulfonation, and bromination, which could be relevant for the functionalization of this compound (Aleksandrov et al., 2020).
Propiedades
IUPAC Name |
N-methyl-N-[(2-oxo-1H-quinolin-3-yl)methyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2S/c1-18(16(20)14-7-4-8-21-14)10-12-9-11-5-2-3-6-13(11)17-15(12)19/h2-9H,10H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROQARKZTIUMFNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC2=CC=CC=C2NC1=O)C(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2,5-dimethylphenyl)amino]-4-(methoxymethyl)-6-methylnicotinonitrile](/img/structure/B5860471.png)

![6-methyl-3-(4-methylphenyl)[1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B5860483.png)


![N-{[(2,4-dichlorophenyl)amino]carbonothioyl}-2-phenylacetamide](/img/structure/B5860501.png)


![N-(3-methylphenyl)-3-[(4-methylphenyl)thio]propanamide](/img/structure/B5860528.png)


![N-(4-chlorophenyl)-2-[(4-methylbenzylidene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5860533.png)
![{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B5860547.png)
